molecular formula C16H23NO3 B13495632 benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate

benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate

Cat. No.: B13495632
M. Wt: 277.36 g/mol
InChI Key: IRJLMSJACXQZJD-UHFFFAOYSA-N
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Description

Benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate is a chemical compound with the molecular formula C16H23NO3 It is a derivative of carbamate, featuring a benzyl group and a cyclohexyl ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylcarbamate: Lacks the hydroxyethyl and cyclohexyl groups, making it less complex.

    Cyclohexylcarbamate: Does not have the benzyl group, resulting in different chemical properties.

    Hydroxyethylcarbamate: Missing the benzyl and cyclohexyl groups, leading to different reactivity and applications.

Uniqueness

Benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyethyl group allows for hydrogen bonding, while the benzyl group enhances hydrophobic interactions. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

benzyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate

InChI

InChI=1S/C16H23NO3/c18-11-10-13-6-8-15(9-7-13)17-16(19)20-12-14-4-2-1-3-5-14/h1-5,13,15,18H,6-12H2,(H,17,19)

InChI Key

IRJLMSJACXQZJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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